Memantine-d6 HCl
Description
Contextualization of Deuterated Analogs in Pharmaceutical Research
The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612), is a cornerstone of modern pharmaceutical research. symeres.com These labeled analogs, while chemically similar to their non-labeled counterparts, possess a greater mass, which allows for their differentiation and quantification in complex biological systems. acanthusresearch.commusechem.com
Significance of Deuterium Labeling for Research Purposes
Deuterium labeling offers several key advantages in a research context. The substitution of hydrogen with deuterium can lead to the kinetic isotope effect, where the bond between carbon and deuterium is stronger than the carbon-hydrogen bond. This can slow down metabolic processes, providing researchers with a tool to investigate drug metabolism pathways and improve pharmacokinetic properties like half-life. symeres.commusechem.com Furthermore, deuterated compounds are indispensable as internal standards in mass spectrometry-based analytical methods. musechem.comthalesnano.com Their distinct mass signature allows for precise and accurate quantification of the unlabeled drug in biological samples by correcting for variations during sample processing and analysis. clearsynth.com This is crucial for obtaining reliable data in pharmacokinetic and pharmacodynamic studies. musechem.com Deuterium labeling is also employed in nuclear magnetic resonance (NMR) spectroscopy to aid in the determination of molecular structures. thalesnano.com
Role of Memantine-d6 HCl as a Research Tool
This compound serves primarily as an internal standard for the quantitative analysis of memantine (B1676192) in biological fluids and pharmaceutical formulations. clearsynth.com Its use in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods allows for highly accurate and reproducible measurements of memantine concentrations. acanthusresearch.comclearsynth.com This is essential for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of memantine. The stability of the deuterium labels is a critical factor for its utility as an internal standard, ensuring that the label is not lost during the analytical process. acanthusresearch.com The labels should be positioned on non-exchangeable sites within the molecule to prevent exchange with protons from solvents or biological matrices. acanthusresearch.com
Historical Perspective of Memantine Research: Key Discoveries and Methodological Advancements
Memantine was first synthesized in 1963 by Eli Lilly and Company. wikipedia.org Initially investigated as a potential treatment for various neurological conditions, its primary application is now in the management of moderate to severe Alzheimer's disease. wikipedia.orgnumberanalytics.com
Evolution of Mechanistic Understanding
The understanding of memantine's mechanism of action has evolved significantly over time. It was not until 1989 that memantine was identified as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgwikipedia.org Glutamate (B1630785) is a major excitatory neurotransmitter in the brain, and its over-activation of NMDA receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases. numberanalytics.comresearchgate.net Memantine works by blocking the NMDA receptor channel when it is excessively open, thus preventing prolonged influx of calcium ions and mitigating neuronal damage. numberanalytics.comwikipedia.org Its action is voltage-dependent, meaning it preferentially blocks hyperactive receptors without significantly affecting normal synaptic transmission. numberanalytics.comfrontiersin.org Later research has also suggested that memantine may have other potential mechanisms of action, including modulation of nicotinic acetylcholine (B1216132) and serotonin (B10506) receptors, and an anti-inflammatory role. alzdiscovery.org
Development of Research Methodologies Involving Memantine
The development of analytical methods has been crucial for advancing memantine research. Initially, methods like High-Performance Liquid Chromatography (HPLC) with UV-Visible detection were common. google.com However, since memantine lacks a native chromophore, derivatization was often necessary to enhance its detectability. mdpi.com The development of gas chromatography (GC) methods provided an alternative, with studies showing that memantine is volatile enough for direct analysis without derivatization. google.com
More recently, the advent of highly sensitive and specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying memantine in biological samples. mdpi.comaustinpublishinggroup.com These methods often employ stable isotope-labeled internal standards, such as this compound, to ensure the highest level of accuracy and precision. acanthusresearch.comclearsynth.com Various HPLC methods have been developed and validated according to international guidelines for the quantification of memantine in pharmaceutical dosage forms. mdpi.comaustinpublishinggroup.comasianjpr.com
Properties
Molecular Formula |
C12H15D6N.HCl |
|---|---|
Molecular Weight |
221.8 |
Origin of Product |
United States |
Synthetic Strategies and Deuterium Incorporation for Memantine D6 Hcl
Precursor Selection and Initial Synthetic Pathways
The synthesis of Memantine-d6 HCl typically involves modifying established routes for non-deuterated memantine (B1676192) to incorporate deuterium (B1214612) atoms at the desired positions. Several precursors and initial synthetic pathways have been explored for this purpose.
Use of Deuterated Adamantane (B196018) Precursors
A primary strategy for synthesizing this compound involves the use of deuterated adamantane precursors. Deuterated 1,3-dimethyladamantane-d6 (B1419323), featuring CD₃ groups at positions 3 and 5, serves as a key starting material in efficient synthetic routes. This deuterated precursor can be synthesized through the catalytic deuteration of 1,3-dimethyladamantane (B135411) using D₂ gas over a palladium on carbon (Pd/C) catalyst at elevated temperatures, such as 150°C. The use of a pre-deuterated adamantane core ensures that the deuterium atoms are present from an early stage of the synthesis, facilitating their incorporation into the final product at the intended methyl positions.
Employment of 1-Chloro-3,5-dimethyladamantane (B123684)
While not the primary route for this compound, 1-chloro-3,5-dimethyladamantane is a known intermediate in memantine synthesis and could theoretically be a precursor if appropriately deuterated. nih.govfishersci.comgoogle.com However, direct deuteration at the methyl groups after the introduction of the chloro substituent would likely be less efficient or selective compared to starting with a fully deuterated adamantane core. One reported synthesis of non-deuterated memantine utilizes 1-chloro-3,5-dimethyladamantane as a starting material, undergoing amination with formamide (B127407) followed by hydrolysis. google.com Adapting this route for this compound would necessitate the use of 1-chloro-3,5-dimethyladamantane-d6, which would likely be synthesized from a deuterated adamantane precursor.
Role of 1-Bromo-3,5-dimethyladamantane (B142378)
1-Bromo-3,5-dimethyladamantane is another significant intermediate in memantine synthesis and an alternative starting material for this compound. americanelements.comfishersci.caguidechem.comgoogle.comjmpm.vn Similar to the chloro analog, the synthesis of this compound via this route would require the deuterated form, 1-bromo-3,5-dimethyladamantane-d6 (B562675). This precursor can be synthesized by the bromination of 1,3-dimethyladamantane, for instance, by heating with HBr in acetic acid or using bromine with aluminum trichloride (B1173362) in 1,2-dichloroethane. google.comchemicalbook.com An alternative method described in a patent utilizes 1-bromo-3,5-dimethyladamantane-d6, which undergoes amination with acetamide (B32628) followed by alcoholysis and salt formation with HCl to yield memantine-d6 hydrochloride. This bromoadamantane route is reported to involve more steps and potentially carries a moderate risk of deuterium loss compared to the Ritter reaction-based route.
Key Deuteration and Reaction Mechanisms
The successful synthesis of this compound relies on specific reaction mechanisms that facilitate both the formation of the adamantanamine structure and the retention of deuterium atoms at the methyl positions.
Ritter Reaction-Based Deuteration
The most efficient and commonly adapted route for this compound synthesis is based on the Ritter reaction. nih.govresearchgate.net This two-step protocol, adapted from the synthesis of non-deuterated memantine, begins with deuterated 1,3-dimethyladamantane-d6.
Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane-d6
The deuterated adamantane precursor undergoes a Ritter reaction with formamide in the presence of concentrated nitric acid. nih.govresearchgate.net This reaction is typically carried out at elevated temperatures, around 85°C, for a specific duration, such as 2 hours. Key parameters influencing the efficiency and purity of this step include the concentration of nitric acid (e.g., 68–70%) and the ratio of formamide to adamantane (e.g., 9:1). This step proceeds with high conversion rates, often exceeding 98%, and the deuterium retention is confirmed using analytical techniques like GC-MS.
A simplified representation of the key parameters for this step is shown below:
| Parameter | Value | Impact on Yield/Purity |
| Nitric acid concentration | 68–70% | Ensures complete nitration |
| Formamide ratio | 9:1 | Maximizes amide formation |
| Reaction temperature | 85°C ± 2°C | Prevents byproduct formation |
Acid-Catalyzed Hydrolysis for Deuterium Integrity
Step 2: Acidic Hydrolysis to Memantine-d6 Hydrochloride
The N-formyl intermediate produced in the Ritter reaction undergoes acidic hydrolysis to yield Memantine-d6 hydrochloride. nih.govresearchgate.net This hydrolysis is typically performed using an aqueous solution of hydrochloric acid, such as 21% HCl, under reflux conditions (around 100°C) for approximately 1 hour. nih.gov
Maintaining deuterium integrity during this hydrolysis step is critical. Several factors influence deuterium retention:
Acid Concentration: The concentration of HCl is crucial. Lower concentrations (<15%) can lead to incomplete hydrolysis, while excessively high concentrations (>25%) may promote degradation of the adamantane ring structure.
Solvent System: Using an aqueous HCl solution is preferred over alcoholic solutions as it better maintains deuterium integrity.
An alternative method utilizing 1-bromo-3,5-dimethyladamantane-d6 involves amination and alcoholysis steps before salt formation with HCl. While this route is also viable, the prolonged heating and multiple steps may present a higher risk of deuterium loss compared to the optimized Ritter reaction pathway.
Comparative Analysis of Synthetic Routes:
| Parameter | Ritter Route | Bromoadamantane Route |
| Overall yield | ~83% | 68–72% |
| Reaction steps | 2 | 3 |
| Deuterium loss risk | Low (closed system) | Moderate (prolonged heating) |
| Scalability | >100 kg batches reported | <50 kg batches reported |
This comparative data highlights the advantages of the Ritter reaction-based synthesis for the efficient and scalable production of this compound with high deuterium integrity.
Amination Reaction with Formamide/Urea (B33335)
Several synthetic routes to memantine and its deuterated analog involve an amination step utilizing formamide or urea. One efficient route adapts the two-step protocol for non-deuterated memantine, incorporating modifications for deuterium integration . In this approach, deuterated 1,3-dimethyladamantane-d6, featuring CD₃ groups at positions 3 and 5, undergoes a Ritter reaction with formamide in concentrated nitric acid . This step yields N-Formyl-1-amino-3,5-dimethyladamantane-d6 .
An alternative method described in patent literature utilizes 1-bromo-3,5-dimethyladamantane-d6 as the starting material, undergoing amination with acetamide in toluene (B28343) . Another direct amination method uses 1-bromo-3,5-dimethyladamantane and urea in diphenyl ether, followed by hydrolysis jmpm.vn. Deuteration in this route can be introduced using deuterated reagents like D₂O or deuterated solvents during intermediate steps jmpm.vn.
Optimization of Synthetic Conditions for Research Scale
Optimization of the synthetic conditions for this compound on a research scale focuses on maximizing yield and purity while ensuring efficient deuterium incorporation and retention.
Temperature and Reaction Time Parameters
In the Ritter reaction-based synthesis using formamide, the reaction between deuterated 1,3-dimethyladamantane-d6 and formamide in concentrated nitric acid is typically carried out at approximately 85°C for 2 hours . This temperature range is critical to prevent byproduct formation and ensure high conversion to the N-formyl intermediate . The subsequent acidic hydrolysis of the intermediate to yield Memantine-d6 hydrochloride is often performed at reflux (around 100°C) for about 1 hour using aqueous HCl .
For the direct amination with urea method starting from 1-bromo-3,5-dimethyladamantane, the amination step with urea in diphenyl ether has been optimized at 170°C for 4 hours jmpm.vn. The subsequent hydrolysis step is conducted at 100°C for 2 hours using 18% HCl jmpm.vn.
Solvent System Considerations
The choice of solvent system is crucial for reaction efficiency, deuterium integrity, and product purity. In the Ritter reaction route, concentrated nitric acid is used for the initial amination step with formamide . For the subsequent hydrolysis of the N-formyl intermediate, aqueous HCl is preferred as it helps maintain deuterium integrity better than alcoholic solutions .
In the direct amination with urea, diphenyl ether has been identified as a suitable solvent for the amination step jmpm.vn. This choice of solvent, along with dichloromethane (B109758) for extraction, has been reported to reduce toxicity and unpleasant odor compared to using formic acid and toluene in other methods jmpm.vn.
Yield and Purity Enhancement Strategies
Achieving high yield and purity is essential for research-grade this compound. For the Ritter reaction-based synthesis, a formamide ratio of 9:1 relative to the adamantane precursor is used to maximize amide formation . Maintaining the nitric acid concentration at 68-70% ensures complete nitration . The hydrolysis step requires careful control of HCl concentration; concentrations below 15% can lead to incomplete hydrolysis, while those above 25% may cause adamantane ring degradation .
Yield and purity can be influenced by various parameters:
| Parameter | Ritter Route (Formamide) | Direct Amination (Urea) | Impact on Yield/Purity |
| Temperature (Step 1) | 85°C | 170°C jmpm.vn | Prevents byproduct formation (Ritter) |
| Time (Step 1) | 2 hours | 4 hours jmpm.vn | Ensures complete conversion |
| Temperature (Step 2) | 100°C (reflux) | 100°C jmpm.vn | Affects hydrolysis rate |
| Time (Step 2) | 1 hour | 2 hours jmpm.vn | Affects hydrolysis completion |
| Formamide Ratio | 9:1 (relative to adamantane) | N/A | Maximizes amide formation |
| Urea Ratio | N/A | 3:1 (relative to adamantane) jmpm.vn | Optimized for yield jmpm.vn |
| Nitric Acid Conc. | 68-70% | N/A | Ensures complete nitration |
| HCl Concentration | 21% (hydrolysis) | 18% (hydrolysis) jmpm.vn | Affects hydrolysis completion and degradation |
| Solvent (Step 1) | Concentrated Nitric Acid | Diphenyl Ether jmpm.vn | Reaction medium |
| Solvent (Step 2) | Aqueous HCl | Aqueous HCl jmpm.vn | Maintains deuterium integrity (Ritter) |
| Overall Yield | 82-84% (product purity) | 75.81% (non-deuterated) jmpm.vn | Measure of synthetic efficiency |
| Purity (GC-MS) | >98% (intermediate) | Meets USP 43 standards jmpm.vn | Indicates effectiveness of synthesis and purification |
Detailed research findings on the optimization of the Ritter reaction for non-deuterated memantine hydrochloride synthesis highlight the impact of temperature, time, and reagent ratios on yield and purity nih.gov. For instance, optimizing the reaction of 1,3-dimethyladamantane with nitric acid and formamide at 85°C for 2 hours with a molar ratio of 1:10:9 (adamantane:nitric acid:formamide) resulted in a high yield of the intermediate nih.gov. Subsequent hydrolysis with 21% aqueous HCl at reflux for 1 hour provided the product in good yield nih.gov.
Purity control metrics for memantine hydrochloride, which are relevant for the deuterated analog, include limits on residue on ignition, water content, and total impurities, often adhering to pharmacopeial standards like USP 43 jmpm.vn.
Structural Considerations and Deuteration Sites
Memantine-d6 hydrochloride has the molecular formula C₁₂H₁₅D₆N·HCl and a molecular weight of 221.8 g/mol esschemco.comlgcstandards.com. The six deuterium atoms are specifically located at the methyl groups attached to the adamantane backbone at the 3 and 5 positions caymanchem.com. This results in the formal name 3,5-di(methyl-d₃)-tricyclo[3.3.1.1³⁷]decan-1-amine, monohydrochloride caymanchem.com.
The structure of this compound can be represented by the SMILES string: Cl.[2H]C([2H])([2H])C12CC3CC(N)(CC(C3)(C1)C([2H])([2H])[2H])C2 lgcstandards.com. The InChIKey is LDDHMLJTFXJGPI-OMVYYKOSSA-N caymanchem.com.
This specific deuteration pattern at the methyl groups is chosen because these positions are often sites of metabolic O-demethylation by cytochrome P450 enzymes in the non-deuterated compound . Deuteration at these sites can slow down this metabolic process, extending the compound's half-life in analytical matrices and improving its suitability as an internal standard for quantitative analysis veeprho.commedchemexpress.com.
The structural integrity and the position of deuterium incorporation in this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H and ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) . LC-MS/MS is particularly useful for quantifying purity and detecting impurities, while NMR confirms deuterium incorporation at the intended sites .
Advanced Analytical Methodologies for Memantine D6 Hcl Research
Spectroscopic Techniques for Structural Elucidation and Isotopic Purity
Spectroscopic techniques, notably NMR and MS, are indispensable for confirming the structure of Memantine-d6 HCl, verifying the successful incorporation of deuterium (B1214612) atoms, and assessing its isotopic and chemical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure and confirming the presence and location of isotopes within a molecule. For this compound, NMR is critical for verifying the intended deuterium substitution pattern.
Deuterium incorporation in this compound, specifically at the methyl groups, can be confirmed through 1H NMR spectroscopy. By comparing the 1H NMR spectrum of this compound with that of non-deuterated memantine (B1676192) hydrochloride, the signals corresponding to the protons on the methyl groups in the non-deuterated compound will be significantly reduced or absent in the spectrum of this compound due to the replacement of hydrogen with deuterium . This reduction or absence of signals at the specific chemical shifts associated with the methyl protons provides direct evidence of successful deuterium incorporation.
The presence of deuterium atoms can induce subtle changes in the chemical shifts of nearby protons and carbons in NMR spectra compared to the non-deuterated analog. These "isotopic shifts" can be observed in both 1H and 13C NMR spectra . Analyzing these shifts helps to further confirm the positions of deuterium labeling and provides additional structural information regarding the impact of isotopic substitution on the electronic environment of the molecule.
Deuterium Incorporation Confirmation
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a fundamental technique for determining the molecular weight of this compound and assessing its isotopic purity. It provides highly sensitive detection and allows for the differentiation of the deuterated analog from the non-deuterated compound and potential impurities. MS is considered a suitable technique for assessing isotopic purity sigmaaldrich.comsigmaaldrich.com.
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that can precisely determine the elemental composition of this compound. This is particularly important for confirming the molecular formula (C₁₂H₁₅D₆N·HCl) and verifying the incorporation of the correct number of deuterium atoms. HRMS can differentiate between masses that are very close, allowing for the identification of impurities with slightly different elemental compositions, including those with varying degrees of deuterium incorporation chemrxiv.org. The theoretical monoisotopic mass of this compound can be accurately determined and compared to the experimentally obtained mass from HRMS data to confirm the compound's identity and purity.
Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is widely used for the characterization and quantification of this compound, especially in complex biological matrices where it is used as an internal standard nih.govresearchgate.netveeprho.com. In MS/MS, the precursor ion (protonated molecule) of this compound is fragmented, and the resulting product ions are detected.
The fragmentation pattern of this compound is distinct from that of non-deuterated memantine due to the presence of deuterium atoms. Analysis of these characteristic fragment ions provides valuable information for structural confirmation and allows for selective detection and quantification in analytical methods nih.govresearchgate.net. For Memantine-d6, a characteristic product ion is observed at m/z 169.2, which arises from the fragmentation of the protonated precursor molecule nih.gov. This fragmentation pattern is utilized in techniques like Multiple Reaction Monitoring (MRM) in LC-MS/MS for highly sensitive and specific quantification of memantine using Memantine-d6 as an internal standard nih.govresearchgate.net.
The following table summarizes characteristic mass spectral data for Memantine and this compound based on fragmentation analysis:
| Compound | Precursor Ion (Q1) | Major Product Ion (Q3) | Proposed Fragmentation |
| Memantine HCl | m/z 180.2 | m/z 163.2 | Splitting of 1-amino-3,5-dimethyladamantane hydrochloride nih.gov |
| This compound | m/z 186.1 | m/z 169.2 | Fragmentation of 3,5-Dimethyl-d6-tricyclo- sigmaaldrich.comchem960.comchem960.comgoogle.comdecan-1-amine nih.gov |
High-Resolution Mass Spectrometry
UV-Vis Spectroscopy for Detection and Quantification
Memantine itself has limited UV absorption, which necessitates derivatization for detection using UV-Vis spectroscopy mdpi.comsci-hub.se. However, direct UV measurement of memantine hydrochloride in tablets has been reported without derivatization, utilizing specific chromatographic conditions and detection wavelengths sci-hub.seasianjpr.comrjpdft.com. One reported method for memantine hydrochloride detection used a wavelength of 260 nm with a mobile phase containing potassium dihydrogen phosphate (B84403), acetonitrile (B52724), and methanol (B129727) asianjpr.com. Another method monitored the effluent at 272 nm rjpdft.com.
Chromatographic Separations for Purity and Quantitative Analysis
Chromatographic techniques, particularly HPLC and LC-MS/MS, are widely employed for assessing the purity and quantifying memantine, often utilizing this compound as an internal standard veeprho.comcaymanchem.com.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for the analysis of memantine and its related compounds, including this compound sci-hub.senih.gov. Due to the poor UV absorption of memantine, HPLC methods often involve pre-column derivatization to enable UV or fluorescence detection mdpi.comsci-hub.sescience.gov.
Method Development for Research Samples
Method development for HPLC analysis of memantine in research samples, such as nanoparticles or biological fluids, frequently involves pre-column derivatization to enhance detectability mdpi.comscience.gov. Various parameters are considered during optimization, including retention time, number of theoretical plates, and resolution asianjpr.com.
Pre-column Derivatization Strategies for HPLC Detection (e.g., FMOC, 1-Fluoro-2,4-dinitrobenzene)
Pre-column derivatization is a key strategy for the HPLC detection of memantine due to its lack of a strong chromophore mdpi.comsci-hub.sescience.gov. Common derivatization agents include 9-fluorenylmethyl chloroformate (FMOC) and 1-Fluoro-2,4-dinitrobenzene (B121222) mdpi.comsci-hub.sescience.govnih.gov.
Derivatization with FMOC has been successfully applied for the quantitative analysis of memantine hydrochloride mdpi.comnih.gov. Optimized conditions for memantine derivatization with FMOC include an 8:1 molar ratio of FMOC to memantine, a borate (B1201080) buffer pH of 9, and a reaction time of 30 minutes at room temperature, followed by incubation at 4 °C until injection mdpi.comnih.gov. The derivatized memantine can be detected at a retention time of approximately 11.393 minutes mdpi.comnih.gov.
Derivatization with 1-fluoro-2,4-dinitrobenzene has also been used for memantine analysis. science.govnih.gov. The reaction product can be separated on a C18 column using a mobile phase of acetonitrile and sodium dihydrogenphosphate (pH 2.5; 0.05 M) and detected by UV at 360 nm science.govnih.gov.
Column Chemistry and Mobile Phase Optimization
The choice of column chemistry and mobile phase composition is critical for achieving adequate separation and peak symmetry in HPLC analysis of memantine. Reversed-phase C18 columns are commonly used sci-hub.seasianjpr.comrjpdft.comiajps.comresearchgate.net.
Optimization of the mobile phase often involves mixtures of acetonitrile or methanol with buffers or acidic solutions sci-hub.seasianjpr.comrjpdft.comiajps.com. For instance, a mobile phase composed of 0.1% formic acid in acetonitrile/water has been used nih.gov. Another method utilized a mixture of ultrapure water containing 0.2% diethylamine (B46881) (pH 6.0) and methanol iajps.com. A combination of potassium dihydrogen phosphate, acetonitrile, and methanol in a specific ratio at pH 6.0 has also been reported asianjpr.com. For stability-indicating methods, a mobile phase of sodium dihydrogen phosphate and disodium (B8443419) hydrogen phosphate buffer (pH 3) and acetonitrile has been employed rjpdft.com.
Achieving appropriate column retention and peak symmetry can be challenging for memantine due to its molecular structure sci-hub.se. Studies have shown that C8 and C18 columns can provide good retention and peak symmetry with mobile phases containing acetonitrile and phosphoric acid or phosphate buffer sci-hub.se.
Interactive Table 1: Examples of HPLC Conditions for Memantine Analysis
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Derivatization | Source |
| Zorbax SB-C18 | 0.1% formic acid : acetonitrile (35:65 v/v) | 0.6 | LC-MS/MS | Not specified | No | nih.gov |
| Hypersil- BDS, C18 | Ultrapure water (0.2% diethylamine, pH 6.0) – methanol (45:55 v/v) | 1.0 | Refractive Index | Not specified | No | iajps.com |
| Chromolith RP-18e | Acetonitrile : 0.025 M phosphate buffer (50:50 v/v, pH 4.6) | 2.5 | Fluorescence (Ex 335, Em 440) | <10 | OPA | researchgate.net |
| C18 | Acetonitrile : sodium dihydrogenphosphate (pH 2.5; 0.05 M) (70:30 v/v) | Not specified | UV 360 | Not specified | 1-Fluoro-2,4-dinitrobenzene | science.govnih.gov |
| Kromasil C18 | Acetonitrile : phosphate buffer (80:20) | 2.0 | UV (PDA) | ~7.5 | FMOC | core.ac.uk |
| Inertsil ODS C18 | KH₂PO₄ : Acetonitrile : Methanol (30:40:30, pH 6.0) | 1.0 | UV 260 | 3.490 | No | asianjpr.com |
| Intersil ODS C18 | 0.2M NaH₂PO₄ & 0.1M Na₂HPO₄ buffer (pH 3) : Acetonitrile (50:50) | 1.0 | UV 272 | 3.337 | No | rjpdft.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and sensitive technique widely used for the quantitative estimation of memantine, particularly in complex biological matrices like human plasma nih.govresearchgate.netnih.gov. This compound is frequently employed as an internal standard in these methods to improve accuracy and precision veeprho.comnih.govresearchgate.netnih.gov.
A typical LC-MS/MS method for memantine quantification in human plasma involves liquid-liquid extraction for sample preparation nih.govresearchgate.net. Diethyl ether/n-hexane (70:30) has been found to be an optimal extraction solvent, yielding high recovery for both memantine and this compound and producing clean chromatograms nih.gov.
Chromatography is often performed on a reversed-phase C18 column nih.govresearchgate.netnih.gov. Detection is typically done using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface in positive ionization mode, employing multiple-reaction monitoring (MRM) nih.govresearchgate.net.
LC-MS/MS methods using this compound as an internal standard have demonstrated high sensitivity and accuracy for memantine quantification nih.govresearchgate.net. A linear dynamic range of 50.00 to 50000.00 pg/ml for memantine in human plasma has been achieved nih.govresearchgate.netnih.gov. These methods have shown good intra- and interday precision and accuracy, with mean recoveries for memantine and this compound typically above 80% nih.govresearchgate.netnih.gov. Such validated LC-MS/MS methods are successfully applied in bioequivalence studies nih.govresearchgate.netnih.gov.
Interactive Table 2: LC-MS/MS Method Performance Data for Memantine Quantification
| Parameter | Value Range (Memantine) | Value (this compound) | Source |
| Linear Dynamic Range | 50.00 – 50000.00 pg/ml | Not applicable | nih.govresearchgate.netnih.gov |
| Intraday Precision | 2.1 – 3.7% | Not specified | nih.govresearchgate.netnih.gov |
| Interday Precision | 1.4 – 7.8% | Not specified | nih.govresearchgate.netnih.gov |
| Intraday Accuracy | 95.6 – 99.8% | Not specified | nih.govresearchgate.netnih.gov |
| Interday Accuracy | 95.7 – 99.1% | Not specified | nih.govresearchgate.netnih.gov |
| Mean Recovery | 86.07 ± 6.87% | 80.31 ± 5.70% | nih.govresearchgate.netnih.gov |
Application in Research Bioanalytical Method Development
This compound is extensively used as an internal standard in bioanalytical method development for the quantitative estimation of memantine in biological matrices like human plasma researchgate.net. The use of a stable isotope-labeled internal standard like memantine-d6 compensates for potential variations during sample preparation, matrix effects, and instrument variability, thereby improving the accuracy and reliability of the analytical method nih.gov.
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the quantitative estimation of memantine in human plasma, utilizing memantine-d6 as an internal standard researchgate.net. This method demonstrated high sensitivity and accuracy . Sample preparation techniques such as protein precipitation or solid-phase extraction (SPE) are often employed to isolate memantine and its deuterated analog from biological matrices before analysis .
Multiple-Reaction Monitoring (MRM) Mode
Multiple-Reaction Monitoring (MRM) mode is a highly selective and sensitive detection technique commonly used in LC-MS/MS for the quantification of target analytes in complex matrices researchgate.netnih.gov. In the analysis of memantine using this compound as an internal standard, MRM involves monitoring specific precursor-to-product ion transitions for both memantine and memantine-d6 researchgate.netnih.gov. This allows for the selective detection and quantification of the analytes while minimizing interference from matrix components nih.gov. The MRM parameters are optimized to maximize the response for both the analyte and the internal standard nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another analytical technique that can be used for the analysis of memantine and its deuterated analog researchgate.net. GC-MS often requires derivatization of memantine to improve its volatility for chromatographic separation vulcanchem.com. Research has shown that derivatization with agents like dansyl chloride can be used for memantine analysis by GC-MS vulcanchem.com. Memantine-d6 is also intended for use as an internal standard for the quantification of memantine by GC-MS caymanchem.com.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) methods have also been developed for the estimation of memantine hydrochloride austinpublishinggroup.com. While some HPTLC methods for memantine have been reported, the use of this compound specifically in HPTLC for research purposes is less documented in the provided search results compared to LC-MS applications. However, HPTLC is a valuable technique for routine drug analysis and can be validated for parameters such as linearity, accuracy, and precision austinpublishinggroup.com.
Method Validation in Research Contexts
Method validation is a critical process in analytical chemistry to ensure that an analytical method is suitable for its intended purpose. For research involving this compound as an internal standard, validation parameters such as linearity, sensitivity, precision, and accuracy are rigorously assessed.
Linearity and Sensitivity (LOD, LOQ)
Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range axios-research.comidrblab.netjpalliativecare.commims.comguidetopharmacology.org. For methods utilizing memantine-d6 as an internal standard, the linearity of the calibration curve for memantine is determined. A validated HPLC-MS/MS method for memantine in human plasma using memantine-d6 as an internal standard exhibited a linear dynamic range from 50.00 to 50000.00 pg/ml for memantine researchgate.net.
Sensitivity is assessed by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ) axios-research.comidrblab.netjpalliativecare.commims.comguidetopharmacology.org. The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision axios-research.comidrblab.netjpalliativecare.commims.comguidetopharmacology.org. For the validated HPLC-MS/MS method mentioned, the assay exhibited high sensitivity . Other LC-MS methods for memantine have reported LOQ values as low as 0.1 ng/mL nih.gov. An HPTLC method for memantine HCl reported LOD and LOQ values of 80.07 ng/band and 242.637 ng/band, respectively austinpublishinggroup.com.
Here is a table summarizing linearity and sensitivity data from selected research:
| Analytical Method | Analyte | Linear Range | LOD | LOQ | Matrix | Source |
| HPLC-MS/MS | Memantine | 50.00 - 50000.00 pg/ml | Not specified | Not specified | Human Plasma | researchgate.net |
| LC-MS/MS | Memantine | 0.2 - 200 ng/mL | 0.2 ng/mL | Not specified | Not specified | nih.gov |
| LC-MS/MS | Memantine | 0.1 - 50 ng/mL | 0.1 ng/mL | Not specified | Not specified | nih.gov |
| LC-MS/MS | Memantine | 0.1 - 25 ng/mL | 0.1 ng/mL | Not specified | Not specified | nih.gov |
| HPTLC | Memantine HCl | 5000 - 30000 ng/band | 80.07 ng/band | 242.637 ng/band | Not specified | austinpublishinggroup.com |
| UV-HPLC | Memantine HCl | 5 - 140 μg/mL | 3.45 μg/mL | 10.45 μg/mL | NPs | mdpi.com |
| UV-Vis Spectrophotometry | Memantine HCl | 0.5 - 2.5 µg/ml | 1.459 µg/ml | 4.422 µg/ml | Bulk drug, formulations | theacademic.in |
| RP-HPLC | Memantine HCl | 60 - 140 µg/ml | 1.82 µg/ml | 5.50 µg/ml | Bulk, tablet | asianjpr.com |
| HPLC (with derivatization) | Memantine HCl | 1 - 12 μg mL⁻¹ | Not specified | Not specified | Dosage forms | researchgate.net |
Precision and Accuracy Assessment for Research Use
Precision and accuracy are fundamental parameters in method validation, ensuring the reproducibility and truthfulness of the analytical results axios-research.comidrblab.netmims.comguidetopharmacology.org. Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample axios-research.comidrblab.netmims.comguidetopharmacology.org. It is typically expressed as relative standard deviation (%RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value axios-research.comidrblab.netmims.comguidetopharmacology.org. It is often assessed through recovery studies.
For the validated HPLC-MS/MS method using memantine-d6 as an internal standard, the intra- and interday precision were within the range of 2.1-3.7% and 1.4-7.8%, respectively researchgate.netnih.gov. The intra- and interday accuracy were within the range of 95.6-99.8% and 95.7-99.1%, respectively researchgate.netnih.gov. The mean recovery of memantine and memantine-d6 was reported as 86.07 ± 6.87% and 80.31 ± 5.70%, respectively researchgate.netnih.gov. Another LC-MS/MS method reported inter-day precision (CV) ≤ 9.4% and analytical recovery between 94.4% and 103.1% researchgate.net.
Here is a table summarizing precision and accuracy data from selected research:
| Analytical Method | Analyte | Intraday Precision (%RSD) | Interday Precision (%RSD) | Intraday Accuracy (%) | Interday Accuracy (%) | Recovery (%) | Matrix | Source |
| HPLC-MS/MS | Memantine | 2.1 - 3.7 | 1.4 - 7.8 | 95.6 - 99.8 | 95.7 - 99.1 | 86.07 ± 6.87 | Human Plasma | researchgate.netnih.gov |
| HPLC-MS/MS | Memantine-d6 | Not specified | Not specified | Not specified | Not specified | 80.31 ± 5.70 | Human Plasma | researchgate.netnih.gov |
| UV-HPLC | Memantine HCl | 3.6 - 4.6 | 4.2 - 9.3 | Not specified | Not specified | 92.9 ± 3.7 | NPs | mdpi.com |
| UV-Vis Spectrophotometry | Memantine HCl | < 1 | < 1 | Not specified | Not specified | 99.8 | Bulk drug, formulations | theacademic.in |
| RP-HPLC | Memantine HCl | < 2 | < 2 | Not specified | Not specified | 99.15 | Bulk, tablet | asianjpr.com |
| HPLC (with derivatization) | Memantine HCl | 0.05 - 0.95 | 0.05 - 0.95 | Not specified | Not specified | Not specified | Dosage forms | researchgate.net |
| LC-MS/MS | Memantine HCl | Not specified | ≤ 9.4 | Not specified | 94.4 - 103.1 | > 99, 90.0 ± 3.6 | Tablet formulation, biological | researchgate.net |
| LC-ESI-MS/MS | Memantine | 0.88 – 6.84 | 2.57 – 6.79 | Within acceptance | Within acceptance | Not specified | Rat plasma | ijper.org |
Robustness and Specificity in Research Matrices
The robustness and specificity of analytical methods utilizing this compound as an internal standard are critical for reliable quantification of memantine in various research matrices, such as biological fluids (e.g., plasma) or tissue homogenates nih.gov. A stable isotope-labeled internal standard like this compound is preferred because its physicochemical properties are very similar to the non-deuterated analyte, ensuring it behaves identically throughout the analytical workflow, from sample preparation to detection scispace.com. This similar behavior allows the internal standard to effectively compensate for matrix effects, such as ion suppression or enhancement, which can significantly impact the ionization efficiency of the analyte in LC-MS/MS scispace.comkcasbio.com.
Specificity is demonstrated by the ability to accurately measure this compound in the presence of potential interfering substances within the matrix, as well as distinguishing it from the non-deuterated memantine. LC-MS/MS methods, commonly used with this compound, achieve this specificity through a combination of chromatographic separation and selective detection via multiple-reaction monitoring (MRM) researchgate.netnih.gov. The distinct mass-to-charge ratio of the deuterated standard allows for its specific detection, separate from the analyte and matrix components researchgate.net.
Robustness of a method using this compound is evaluated by its ability to remain unaffected by small variations in method parameters. The consistent response of the internal standard across different samples and analytical runs indicates a robust method, essential for high-throughput bioanalysis and pharmacokinetic studies nih.gov.
Pharmacokinetic and Pharmacodynamic Investigations of Memantine D6 Hcl in Preclinical Research Models
Molecular Mechanisms of Action in Research Context The molecular mechanisms of action of memantine (B1676192), and by extension Memantine-d6 HCl in preclinical research, primarily involve the modulation of NMDA receptor activity. Memantine functions as a non-competitive antagonist, interacting with the NMDA receptor channel in a characteristic voltage-dependent and uncompetitive manner. This mechanism allows it to selectively block excessive NMDA receptor activation, which is implicated in excitotoxicity, while largely preserving the physiological activity necessary for normal neuronal function.patsnap.comutdallas.edunih.gov
Ion Channel Modulation and Electrophysiological Properties Memantine's primary mechanism involves modulating the ion channel associated with the NMDA receptor.nih.govnih.govBy binding within the pore, it physically obstructs the flow of ions, particularly calcium (Ca²⁺), through the channel.patsnap.compsychscenehub.comExcessive calcium influx through overactive NMDA receptors is a major contributor to excitotoxicity, and memantine's block mitigates this detrimental process.patsnap.comnih.govpsychscenehub.comresearchgate.net
Modulation of Glutamate-Mediated Excitotoxicity
Preclinical investigations involving memantine, the non-deuterated form, have extensively explored its role in modulating glutamate-mediated excitotoxicity. Excitotoxicity, characterized by excessive or prolonged activation of glutamate (B1630785) receptors, particularly N-methyl-D-aspartate (NMDA) receptors, is implicated in various neurological disorders and contributes to neuronal cell death frontiersin.orgajol.infomdpi.com. Memantine functions as a low-to-moderate affinity, uncompetitive, voltage-dependent antagonist of the NMDA receptor nih.govspringermedizin.denih.gov. This binding profile allows memantine to block the pathological, excessive activation of NMDA receptors that occurs during excitotoxicity while preserving the physiological activity necessary for normal synaptic transmission ajol.infospringermedizin.denih.gov.
Studies in various preclinical models, including in vitro neuronal cultures and in vivo animal models of acute excitotoxicity and neurodegenerative diseases, have demonstrated memantine's neuroprotective effects against glutamate-induced neuronal damage frontiersin.orgajol.infospringermedizin.defda.govnih.gov. For instance, memantine has been shown to protect against neurotoxicity induced by exogenous NMDA receptor agonists in cultured neurons nih.gov. In animal models of cerebral ischemia, memantine treatment has been reported to reduce infarct size and acute excitotoxic cell damage frontiersin.orgajol.infonih.gov. The neuroprotective action is primarily attributed to the blockade of excessive calcium influx through hyperactive NMDA channels, a key event in the excitotoxic cascade frontiersin.orgmdpi.com. While these studies primarily focus on memantine, the understanding of this mechanism is fundamental in preclinical research contexts where this compound might be employed, for example, in studies assessing the pharmacokinetics of NMDA receptor antagonists in models of excitotoxicity.
Interactions with Other Neurotransmitter Systems (e.g., 5-HT3, Nicotinic Acetylcholine (B1216132) Receptors)
Research suggests that memantine can act as an antagonist at 5-HT3 receptors nih.govnih.govresearchgate.nettandfonline.com. These receptors are ligand-gated ion channels involved in various central nervous system functions, and their modulation can influence neurotransmitter release nih.gov.
Memantine has also been shown to interact with neuronal nicotinic acetylcholine receptors (nAChRs). Studies have indicated that memantine can block certain subtypes of nAChRs, including α7 and α4β2 receptors nih.govnih.govresearchgate.nettandfonline.com. Some research suggests that memantine may have a higher affinity for α7 nAChRs than for NMDA receptors in certain experimental settings nih.govresearchgate.nettandfonline.com. These interactions with 5-HT3 and nicotinic receptors, while considered secondary to NMDA receptor antagonism, are areas of ongoing preclinical investigation to fully understand memantine's complex effects nih.govresearchgate.net. The potential for these interactions is relevant when designing preclinical studies using this compound, particularly when investigating its distribution or effects in brain regions rich in these receptors.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Preclinical ADME studies are crucial for characterizing the pharmacokinetic profile of a compound, including deuterated analogs like this compound. These studies provide data on how the compound is absorbed into the bloodstream, distributed throughout the body, metabolized, and eventually eliminated. While specific ADME data for this compound in isolation is often related to its use as an internal standard for Memantine quantification caymanchem.com, understanding the ADME of the parent compound in preclinical models is directly relevant.
Memantine is generally well absorbed after oral administration in preclinical species, exhibiting linear pharmacokinetics within typical dose ranges nih.govfrontiersin.org. It has a relatively large volume of distribution, suggesting extensive distribution into tissues nih.govfrontiersin.orgfda.gov. Metabolism of memantine is considered minimal, with a significant portion excreted unchanged in the urine nih.govfda.govwikipedia.org. The primary metabolic pathways identified include hydroxylation, N-oxidation, and glucuronidation, leading to metabolites with minimal NMDA receptor activity nih.govfda.gov. Deuteration in this compound is specifically introduced to alter the mass-to-charge ratio for analytical purposes (e.g., LC-MS/MS) and can influence metabolic stability at the deuterated positions, which is a key aspect investigated in ADME studies comparing deuterated analogs to the parent compound.
In Vitro Permeability and Cellular Uptake Mechanisms
In vitro studies are vital for characterizing the permeability of compounds across biological membranes and identifying the mechanisms involved in cellular uptake. These studies are fundamental to understanding how this compound, similar to memantine, might cross barriers like the intestinal epithelium and the blood-brain barrier (BBB) in preclinical models.
Memantine's permeability has been investigated in various in vitro systems. Despite being a relatively small molecule, its physicochemical properties, including its basic nature and pKa, suggest that carrier-mediated transport is likely involved in its uptake, particularly at physiological pH where it is predominantly ionized nih.govmdpi.commdpi.com.
Passive Transcellular Diffusion
Passive transcellular diffusion is one mechanism by which compounds can cross cell membranes, driven by concentration gradients. For a compound to effectively cross via passive diffusion, it typically needs to be of low molecular weight and possess a degree of lipophilicity allowing it to partition into the lipid bilayer nih.govresearchgate.net. While memantine does possess some characteristics that might suggest potential for passive uptake, such as a low molecular weight, its predominantly positively charged state at physiological pH limits its passive diffusion across lipid membranes nih.govmdpi.commdpi.com. In vitro permeability studies have indicated that while some passive permeability may occur, it is not the sole or primary mechanism for memantine transport fda.gov.
Carrier-Mediated Transport (e.g., Proton-Coupled SLC Transporters: Oct1, Oct2, Octn1)
Preclinical research strongly supports the involvement of carrier-mediated transport systems in the uptake and disposition of memantine. Organic cation transporters (OCTs) and organic cation/carnitine transporters (OCTNs), belonging to the solute carrier (SLC) transporter superfamily, have been identified as playing significant roles.
Studies have shown that memantine is a substrate for proton-coupled SLC transporters such as OCT1, OCT2, and OCTN1 nih.govnih.govresearchgate.netnih.govresearchgate.net. These transporters are expressed in various tissues, including the brain microvasculature (forming the BBB) and the intestine, and are involved in the uptake of cationic compounds nih.govmdpi.comresearchgate.netsolvobiotech.com. In vitro studies using transfected cells or isolated tissues have demonstrated saturable uptake of memantine, indicative of a carrier-mediated process nih.govresearchgate.net. For example, studies in Xenopus laevis oocytes expressing OCT2 showed saturable uptake of memantine researchgate.net. Research in mouse models and cultured human brain endothelial cells has also implicated the involvement of organic cation transporters, possibly OCTN1, in memantine transport across the BBB researchgate.netacs.org. Inhibition of these transporters by known substrates or inhibitors, such as cimetidine, has been shown to reduce memantine uptake in preclinical in vitro and in vivo models nih.govresearchgate.netnih.govresearchgate.netacs.org. This carrier-mediated transport is considered a critical mechanism for memantine delivery to the central nervous system nih.govmdpi.comnih.gov.
Role of pH in Transport Mechanisms
The transport of memantine via carrier-mediated systems, particularly proton-coupled transporters like OCTN1, is influenced by pH. Memantine is a weak base with a pKa around 10.7 nih.gov. At physiological pH (approximately 7.4), a significant fraction of memantine molecules are protonated and thus positively charged.
Studies have demonstrated that memantine transport can be dependent on extracellular and intracellular pH gradients researchgate.netacs.org. Proton-coupled antiporters, such as OCTN1, utilize the inwardly directed proton gradient to drive the uptake of organic cations mdpi.comresearchgate.netacs.org. An enhanced outwardly directed proton gradient has been shown to increase memantine uptake, consistent with the mechanism of OCTN1-mediated transport researchgate.net. This pH dependence highlights the intricate interplay between the compound's ionization state and the activity of specific transporters in mediating its passage across biological membranes in preclinical systems researchgate.netacs.orgmdpi.com.
Metabolic Pathways and Enzyme Interactions in Preclinical Models
Research into the metabolic pathways of memantine in preclinical models, such as rats and mice, indicates that the compound undergoes some degree of metabolism, although a significant portion is excreted unchanged nih.govnih.govresearchgate.net.
Identification of Deuterated Metabolites
The primary metabolites of memantine identified in humans include the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine, all of which exhibit minimal NMDA receptor antagonistic activity nih.govnih.govhres.cawikipedia.org. Due to the deuterium (B1214612) labeling at the methyl groups of the 3,5-dimethyladamantane backbone in this compound probes-drugs.org, metabolic pathways involving hydrogen abstraction from these positions would be expected to be slowed due to the kinetic isotope effect medchemexpress.com. This could theoretically lead to altered proportions or slower formation rates of deuterated metabolites compared to the non-deuterated compound. However, specific studies identifying and characterizing the deuterated metabolites formed in vivo after administration of this compound to preclinical models were not available in the search results. The use of Memantine-d6 as an internal standard in LC-MS/MS methods relies on monitoring specific mass transitions for the deuterated compound and its potential deuterated metabolites for accurate quantification of the non-deuterated analyte nih.govresearchgate.net.
Excretion Routes and Kinetics in Animal Models
In animal models, such as rats and mice, memantine is primarily eliminated through the urine nih.govresearchgate.net. A significant proportion of the administered dose is excreted unchanged nih.govnih.govhres.cawikipedia.org. Studies in rats indicate a relatively short elimination half-life for memantine, reported as approximately 2.36 ± 0.20 hours after a single oral dose and 2.28 ± 0.48 hours after a single intravenous dose nih.gov. The renal clearance of memantine involves tubular secretion and reabsorption, potentially mediated by cation transport proteins researchgate.neteuropa.eu. While this compound is expected to follow similar excretion routes due to its structural similarity to memantine, specific data on its excretion kinetics as the administered compound in animal models were not found.
Impact of Deuteration on Pharmacokinetic and Metabolic Profiles in Research Settings
Deuterium substitution in drug molecules can influence pharmacokinetic and metabolic profiles medchemexpress.com. The stronger carbon-deuterium bond compared to a carbon-hydrogen bond can slow down bond cleavage by metabolic enzymes, leading to a kinetic isotope effect .
Alterations in Metabolic Degradation Rates
The deuteration in this compound at the methyl groups is strategically placed to potentially reduce metabolic degradation at these sites catalyzed by enzymes, including cytochrome P450 enzymes . This reduced rate of metabolism is a key reason for its use as an internal standard in bioanalytical assays, as it is expected to have improved metabolic stability in vitro and in vivo compared to the non-deuterated analog, ensuring more reliable quantification of the parent drug . However, quantitative data directly comparing the in vivo metabolic degradation rates of this compound versus memantine in preclinical models were not identified in the search results.
Influence on Elimination Half-Life in Preclinical Studies
The elimination half-life of memantine in rats and mice is relatively short, typically less than 4 hours nih.govresearchgate.net. In contrast, the elimination half-life of memantine in humans is considerably longer, ranging from 60 to 80 hours nih.govnih.govprobes-drugs.orgwikipedia.org. The difference in half-life between species highlights variations in clearance mechanisms nih.govresearchgate.net. While deuteration in this compound is expected to slow metabolism and potentially extend its half-life compared to memantine , specific data from preclinical studies demonstrating this effect for this compound as the administered compound were not found. The reported half-life extensions due to deuteration are often discussed in the context of improving the pharmacokinetic properties of potential drug candidates or enhancing stability in analytical measurements .
Applications of Memantine D6 Hcl As an Isotopic Standard and Tracer
Internal Standard in Quantitative Bioanalytical Assayscaymanchem.comveeprho.comnih.gov
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalytical assays, particularly those employing mass spectrometry. Memantine-d6 HCl, with its six deuterium (B1214612) atoms replacing hydrogen atoms on the two methyl groups, is an ideal internal standard for the quantification of its non-labeled counterpart, memantine (B1676192). veeprho.comaxios-research.com Its utility stems from its near-identical chemical and physical properties to memantine, while its increased mass allows it to be distinguished by a mass spectrometer. veeprho.com
Enhancing Accuracy and Precision in Research Sample Quantificationcaymanchem.comresearchgate.netnih.gov
In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to biological samples at a known concentration before sample preparation. nih.govresearchgate.net Because it behaves almost identically to the analyte (memantine) during extraction, chromatography, and ionization, any sample loss or variability in the analytical process affects both the analyte and the internal standard proportionally. nih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can achieve highly accurate and precise quantification of memantine in various biological matrices, such as plasma. researchgate.netnih.gov This approach effectively normalizes for variations that can occur during sample handling and analysis.
One study detailed a simple, sensitive, and rapid HPLC-MS/MS method for quantifying memantine in human plasma using this compound as the internal standard. The method demonstrated high precision, with intra- and inter-day precision within 2.1–3.7% and 1.4–7.8%, respectively. The accuracy was also high, with intra- and inter-day accuracy ranging from 95.6–99.8% and 95.7–99.1%, respectively. nih.govresearchgate.net
Correction for Matrix Effects in Complex Biological Matricescaymanchem.comresearchgate.net
Biological matrices like plasma, urine, and tissue homogenates are inherently complex and contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification.
This compound plays a crucial role in mitigating these matrix effects. caymanchem.comresearchgate.net Since it co-elutes with memantine during chromatography and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant. researchgate.net This ratiometric measurement effectively cancels out the influence of the matrix, leading to more reliable and reproducible results. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for correcting matrix effects in LC-MS/MS-based bioanalysis.
Tracer in Metabolic Pathway Elucidationmedchemexpress.comchemsrc.com
The incorporation of stable isotopes into a drug molecule allows it to be used as a tracer to investigate its metabolic fate within a biological system. medchemexpress.comchemsrc.com this compound can be administered to in vitro or in vivo systems to track its disposition and identify its metabolites.
Tracking Drug Disposition in In Vitro Systemsfda.gov
In vitro systems, such as liver microsomes or cultured hepatocytes, are commonly used to study drug metabolism in a controlled environment. By incubating these systems with this compound, researchers can monitor its depletion over time and identify the formation of deuterated metabolites using mass spectrometry. This approach helps in understanding the intrinsic clearance of the drug and the primary metabolic pathways involved, without the complexities of a whole-organism system. fda.gov In vitro studies have shown that memantine undergoes minimal metabolism by cytochrome P450 enzymes. fda.gov
Investigational Studies of Memantine D6 Hcl in in Vitro and Ex Vivo Systems
Cellular and Subcellular Studies
Cellular and subcellular investigations are crucial for understanding the mechanisms of action of compounds at a fundamental level. While studies extensively document the effects of memantine (B1676192) in various cellular systems, direct research specifically detailing Memantine-d6 HCl's activity in these precise assays is not prominently featured in the search results, which primarily highlight its use as an internal standard.
Receptor Binding Assays and Ligand Displacement Studies
Receptor binding assays and ligand displacement studies are standard methods to determine the affinity of a compound for its target receptor. Memantine is well-established as an antagonist at the NMDA receptor, binding to the ion channel site probes-drugs.orgwikipedia.orgbiomol.commims.comnih.govcaymanchem.comrndsystems.comhres.cahres.ca. The deuteration in this compound is designed to maintain the pharmacological activity of the parent compound . Although specific binding data for this compound were not found, its structural similarity and intended use suggest it would likely exhibit similar NMDA receptor binding characteristics to memantine.
Electrophysiological Recordings in Cultured Neurons (e.g., Rat Retinal Ganglion Cells)
Electrophysiological recordings in cultured neurons, such as rat retinal ganglion cells, are used to assess the functional effects of compounds on neuronal activity and receptor function. Memantine has been shown to block NMDA-induced currents in rat retinal ganglion cells biomol.comcaymanchem.com. For instance, memantine at a concentration of 12 µM was reported to block NMDA-induced currents by 90% biomol.comcaymanchem.com. While these findings are significant for understanding memantine's activity, the available information does not provide specific electrophysiological data for this compound in these systems, beyond its mention as a deuterated analog used for analytical purposes biomol.comcaymanchem.com.
Cellular Signaling Pathway Modulation (e.g., PP2A activity, GSK-3β, Amyloid-β levels)
Modulation of cellular signaling pathways is a key aspect of a compound's pharmacological profile. Studies on memantine have indicated its influence on various pathways relevant to neurodegenerative conditions. For example, memantine has been shown to reverse the inhibition of protein phosphatase 2A (PP2A) activity in vitro and decrease glycogen (B147801) synthase kinase-3β (GSK-3β) and amyloid-β (Aβ) levels in vivo in certain models biomol.comcaymanchem.com. Memantine may also reduce the production and aggregation of amyloid-β peptides science.gov. However, direct experimental data demonstrating the modulation of these specific signaling pathways by this compound itself in in vitro or ex vivo settings were not identified in the search results.
Modulation of Proteolytic Enzyme Activity (e.g., Matrix Metalloproteinase-9, Collagen IV degradation)
The activity of proteolytic enzymes, such as matrix metalloproteinase-9 (MMP-9), and the degradation of extracellular matrix components like collagen IV are implicated in various physiological and pathological processes. Research on memantine suggests it can decrease the secretion of MMP-9 and the degradation of collagen IV in models of cerebral ischemia biomol.comcaymanchem.com. These findings highlight a potential protective effect of memantine on the neurovascular unit caymanchem.com. Similar to other cellular studies, specific data on the direct modulation of these proteolytic enzymes or collagen IV degradation by this compound were not found in the provided search results.
Enzyme Kinetic Studies (e.g., Cytochrome P450 Enzymes)
Enzyme kinetic studies, particularly with cytochrome P450 (CYP) enzymes, are essential for understanding how a compound is metabolized and its potential for drug interactions. Memantine undergoes minimal metabolism, with a large proportion excreted unchanged renally hres.cahres.ca. The hepatic CYP450 enzyme system does not play a significant role in the metabolism of memantine probes-drugs.orgnih.govhres.cahres.camdpi.com.
Deuteration, as present in this compound, is known to potentially slow down CYP-mediated metabolism due to the kinetic isotope effect researchgate.netnih.govresearchgate.net. While memantine itself shows minimal inhibition of most CYP enzymes, it has been reported to selectively inhibit CYP2B6 and, to a lesser extent, CYP2D6 activity in vitro nih.govmedchemexpress.com. Specific kinetic data (e.g., Ki values) for the inhibition of CYP enzymes by this compound were not directly available in the search results. However, the deuteration is specifically intended to influence the metabolic fate, suggesting that enzyme kinetic studies on this compound would likely focus on its altered metabolic rate compared to memantine, rather than its inhibitory effects on CYP enzymes, which are primarily associated with the non-deuterated structure.
Preclinical Animal Model Research Utilizing Memantine D6 Hcl
Mechanistic Investigations in Disease Models
Neuroprotection Studies (e.g., Cerebral Ischemia Models)
Studies using mouse models of focal cerebral ischemia have investigated the neuroprotective effects of memantine (B1676192). In these models, memantine has been shown to reduce the size of brain infarcts and decrease neuronal cell death. caymanchem.combiomol.com The mechanism behind this neuroprotection is believed to involve the regulation of the neurovascular unit. nih.gov Research indicates that memantine can decrease the secretion of matrix metalloproteinase-9 (MMP-9) and prevent the degradation of collagen IV in the brain following ischemia. nih.gov Furthermore, it has been observed to inhibit the cleavage of post-synaptic density protein 95 (PSD-95). nih.gov These actions collectively contribute to improved outcomes in animal models of ischemic stroke. nih.govnih.gov
While memantine has shown neuroprotective effects in focal ischemia models, its efficacy in global cerebral ischemia models is less clear. In a gerbil model of transient global cerebral ischemia, memantine alone did not demonstrate a significant neuroprotective effect or prevent spatial memory loss. joseroda.com
Cognitive Function Studies in Animal Models (e.g., AAV1-I1PP2A Rat Model, 5XFAD Mouse Model)
The impact of memantine on cognitive function has been explored in various animal models of Alzheimer's disease (AD). In the AAV1-I1PP2A rat model, which mimics certain pathological aspects of AD, memantine has been shown to attenuate spatial learning and memory deficits. caymanchem.com This effect is associated with the restoration of protein phosphatase 2A (PP2A) activity and a decrease in the levels of GSK-3β and amyloid-β (Aβ) in key brain regions like the hippocampus and cerebral cortex. caymanchem.com
In the 5XFAD mouse model, another aggressive amyloid model of AD, the effects of memantine on cognition appear to be dependent on the disease stage. In younger 5XFAD mice (6-7 months old) with moderate Aβ accumulation, memantine treatment reversed memory impairments in contextual fear conditioning and spontaneous alternation Y-maze tasks. nih.gov However, in older mice (12-15 months old) with more advanced pathology, the same treatment did not yield behavioral benefits. nih.gov
The AAV-AD rat model, which is designed to represent the predementia stages of late-onset Alzheimer's disease (LOAD), has also been used to evaluate memantine. In this model, long-term treatment initiated in the asymptomatic phase was found to promote the non-amyloidogenic cleavage of amyloid precursor protein (APP), leading to a reduction in soluble Aβ42. nih.gov This intervention successfully prevented the development of cognitive impairments and long-term potentiation deficits. nih.gov However, it did not affect the levels of hyperphosphorylated endogenous tau. nih.gov
In a diabetic vascular dementia mouse model, memantine hydrochloride was found to improve cognitive function. researchgate.net This improvement was associated with a reduction in homocysteine levels and positive changes in the number of GFAP and CHAT positive cells in the hippocampus and cortex. researchgate.net
Table 1: Effects of Memantine in Preclinical Models of Cognitive Dysfunction
| Animal Model | Key Findings | Citations |
|---|---|---|
| AAV1-I1PP2A Rat | Attenuated spatial learning and memory deficits; restored PP2A activity; decreased GSK-3β and Aβ levels. | caymanchem.com |
| 5XFAD Mouse (younger) | Reversed memory impairments in contextual fear conditioning and Y-maze tasks. | nih.gov |
| 5XFAD Mouse (older) | No significant behavioral benefits. | nih.gov |
| AAV-AD Rat | Promoted non-amyloidogenic APP cleavage; decreased soluble Aβ42; prevented cognitive impairments. | nih.gov |
| Diabetic Vascular Dementia Mouse | Improved cognitive function; reduced homocysteine levels. | researchgate.net |
Behavioral Phenotype Modulation Research (e.g., Ethanol-seeking behavior in rats)
Research has investigated the role of memantine in modulating addiction-related behaviors, specifically ethanol-seeking behavior in rats. In a cue-induced ethanol-seeking test, memantine was found to reduce responding on the ethanol-associated lever. caymanchem.comnih.gov This suggests that memantine can disrupt the association between environmental cues and ethanol (B145695) reward, which is a key factor in relapse-like behavior. nih.gov Further studies have shown that the timing of memantine administration relative to memory reactivation can influence the long-term effects on ethanol self-administration, with administration after memory reactivation leading to impaired reacquisition of the behavior. nih.gov
In neonatal rats exposed to a binge-like dose of ethanol, memantine administration during the withdrawal period was shown to mitigate motor coordination impairments. nih.gov However, it did not significantly alter hyperactivity or improve spatial learning deficits associated with the developmental alcohol exposure. nih.gov
Pharmacokinetic and Pharmacodynamic Biomarker Research In Vivo
Tissue Distribution Studies
Memantine-d6 HCl is used as an internal standard in studies examining the tissue distribution of memantine. diva-portal.org These studies have revealed that memantine distributes extensively into tissues. researchgate.net Research in rats has shown heterogeneous binding of memantine in different brain regions. diva-portal.org For instance, the unbound fraction of memantine was found to be higher in the cerebellum compared to the prefrontal cortex. diva-portal.org The apparent volume of distribution of memantine is approximately 9-11 L/kg, indicating significant tissue penetration. hres.ca
Brain Microdialysis for Central Nervous System Pharmacokinetics
Brain microdialysis is a technique used to measure unbound drug concentrations in the brain's extracellular fluid, providing crucial information about central nervous system (CNS) pharmacokinetics. Studies utilizing this technique, often in conjunction with this compound as an internal standard for analysis, have helped to characterize the transport of memantine across the blood-brain barrier (BBB). researchgate.net These investigations have shown that memantine's entry into the CNS is not solely based on passive diffusion but involves active transport mechanisms. researchgate.netnih.gov Specifically, a proton-coupled organic cation (H+/OC) antiporter system has been identified as a key transporter for memantine across the BBB. researchgate.netnih.gov This active uptake results in unbound brain-to-plasma concentration ratios greater than one, indicating that the drug accumulates in the brain. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Memantine hydrochloride | |
| Memantine | |
| Deuterium (B1214612) | |
| Matrix metalloproteinase-9 (MMP-9) | |
| Collagen IV | |
| Post-synaptic density protein 95 (PSD-95) | |
| Protein phosphatase 2A (PP2A) | |
| GSK-3β | |
| Amyloid-β (Aβ) | |
| Amyloid precursor protein (APP) | |
| Tau | |
| Homocysteine | |
| GFAP | |
| CHAT | |
| Ethanol | |
| Donepezil | |
| Galantamine | |
| Diazepam | |
| Indomethacin | |
| Paliperidone | |
| Pyrilamine | |
| Diphenhydramine | |
| Bupropion | |
| Tramadol |
Experimental Design and Methodological Considerations in Animal Studies
The design of preclinical animal studies for memantine is multifaceted, requiring careful consideration of the animal model, administration route, and analytical methods to ensure the data generated is robust and translatable.
The choice of animal species and strain is fundamental to the relevance and success of preclinical studies. Research on memantine has utilized a variety of species, selected based on the study's objectives, from investigating therapeutic effects in disease models to assessing pharmacokinetics and safety. nih.govfarmaciajournal.com
Rodents, particularly mice and rats, are the most frequently used animals due to their well-characterized genetics, ease of handling, and the availability of transgenic models that mimic human diseases like Alzheimer's. nih.govmdpi.comelsevier.es For instance, tau-transgenic mouse lines and AAV1-I1PP2A rat models are employed to study memantine's effects on Alzheimer's-like pathology. caymanchem.combiomol.comnih.gov The specific strain can also be critical; BALB/c mice, for example, are noted for exhibiting higher levels of anxiety-like behaviors, making them suitable for related studies. nih.govmdpi.com
Larger animals are also used for their physiological similarities to humans. Pigs have been selected for pharmacokinetic studies due to their cerebral and cardiovascular anatomy closely resembling that of humans. farmaciajournal.com Non-human primates, such as baboons, have been used in toxicokinetic studies to provide data more directly applicable to human safety assessments. fda.gov
Table 1: Examples of Animal Species and Strains in Memantine Research
| Species | Strain | Research Focus | Reference(s) |
|---|---|---|---|
| Mouse | Swiss Albino | Anxiety models | nih.gov |
| BALB/c | Postoperative cognitive dysfunction, Anxiety | nih.govmdpi.com | |
| NMRI (wild-type) | Neuropharmacological interactions | taurx.com | |
| L1 (tau-transgenic) | Alzheimer's disease models | taurx.com | |
| B6C3F1 | Long-term toxicity / Carcinogenicity | fda.gov | |
| Rat | Wistar | Cold stress models, Cognitive dysfunction | elsevier.esmdpi.com |
| Sprague Dawley | Pharmacokinetics, Neurotoxicity | nih.govfda.gov | |
| AAV1-I1PP2A | Alzheimer's disease models | caymanchem.combiomol.com | |
| Pig | PIC Hybrid | Pharmacokinetics | farmaciajournal.com |
| Baboon | Not Specified | Toxicokinetics | fda.gov |
The route of administration in preclinical studies is chosen to align with experimental goals, such as mimicking clinical use or achieving specific pharmacokinetic profiles. nih.gov Memantine is typically prepared as a solution in physiological saline or water for administration. nih.govmdpi.com
Oral gavage (p.o.) is a prevalent route, as it reflects the intended route of administration in humans and allows for precise quantity control. nih.govmdpi.comelsevier.es For pharmacokinetic studies requiring 100% bioavailability to assess distribution and clearance, intravenous (i.v.) injection is the method of choice. nih.govfarmaciajournal.com
Other common systemic routes include intraperitoneal (i.p.) and subcutaneous (s.c.) injections. nih.govnih.gov Subcutaneous administration can also be performed via continuous infusion using osmotic pumps, which is useful for maintaining steady-state plasma concentrations over extended periods, particularly in neuroprotection studies. nih.gov For long-term studies, such as those evaluating carcinogenicity, memantine has also been administered mixed in the diet. fda.gov More novel approaches like intranasal delivery have been explored for direct nose-to-brain targeting. researchgate.net
Table 2: Research Administration Routes for Memantine
| Administration Route | Purpose / Rationale | Animal Model(s) | Reference(s) |
|---|---|---|---|
| Oral Gavage (p.o.) | Mimics clinical use; precise administration. | Rat, Mouse | nih.govmdpi.comelsevier.es |
| Intravenous (i.v.) | Pharmacokinetic studies (100% bioavailability). | Rat, Pig | nih.govfarmaciajournal.com |
| Intraperitoneal (i.p.) | Systemic administration in behavioral studies. | Mouse | nih.govnih.gov |
| Subcutaneous (s.c.) | Systemic administration; continuous infusion. | Rat, Mouse | nih.govnih.gov |
| Dietary | Long-term toxicity and carcinogenicity studies. | Mouse | fda.gov |
| Intranasal | Explored for direct nose-to-brain delivery. | Not Specified | researchgate.net |
Following administration, biological samples are collected to measure the concentration of memantine, providing critical pharmacokinetic data. The choice of matrix and the timing of collection are key methodological considerations. nih.govijper.org
Commonly collected matrices include blood (to yield plasma or serum), brain tissue, and cerebrospinal fluid (CSF). nih.govmdpi.comijper.org Blood is the most frequent sample type, while brain tissue is essential for a centrally-acting drug to understand its distribution in the target organ. nih.govmdpi.com Urine is also collected in studies examining the drug's excretion. mdpi.com Samples are typically collected at multiple time points after administration to characterize the full pharmacokinetic profile and are stored at low temperatures (e.g., -80°C) prior to analysis. mdpi.comijper.org
The analysis of these samples is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ijper.orgcore.ac.uk This technique is favored for its high sensitivity and specificity, which allows for the accurate quantification of low concentrations of the drug and its metabolites. nih.govijpqa.com
In this analytical process, This compound plays its crucial role. It is used as an internal standard for the quantification of memantine. caymanchem.combiomol.com By adding a known quantity of this compound to each sample, analysts can correct for any variability or loss of the analyte during sample preparation (e.g., liquid-liquid extraction) and the analytical run itself. nih.gov This ensures that the final reported concentration of memantine is highly accurate and reliable. The stable isotope-labeled standard (Memantine-d6) is chemically identical to the analyte (memantine) but has a different mass, allowing the mass spectrometer to distinguish between the two. nih.gov
Emerging Research Directions and Future Methodological Considerations
Development of Novel Deuterated Analogs for Mechanistic Probing
The strategic placement of deuterium (B1214612) atoms on a drug molecule can significantly alter its metabolic fate due to the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. nih.govresearchgate.nettandfonline.com This principle is the foundation for developing novel deuterated analogs of memantine (B1676192) beyond the standard d6 version to probe specific metabolic pathways and mechanisms of action.
Researchers are exploring how selective deuteration at different positions on the memantine scaffold could influence its interaction with metabolic enzymes, primarily Cytochrome P450 (CYP450). tandfonline.com By creating a panel of memantine analogs with deuterium substitutions at various potential sites of metabolism, investigators can systematically study how each substitution pattern affects the rate and profile of metabolite formation. musechem.com This approach can help identify which specific C-H bonds are most critical for metabolic breakdown. For instance, deuterating a "soft spot" prone to oxidation can divert metabolism towards alternative pathways, a phenomenon known as "metabolic switching," which can reveal secondary metabolic routes and potentially lead to analogs with improved pharmacokinetic profiles or reduced formation of toxic metabolites. tandfonline.commusechem.com
This strategy of "deuterium scanning" moves beyond simply enhancing stability and uses deuteration as a tool for fundamental mechanistic inquiry. nih.govnih.gov The insights gained can inform the design of future therapeutics with fine-tuned properties. While research into specific novel deuterated memantine analogs is an emerging area, studies on other drugs have shown the potential of this approach. For example, deuterated versions of drugs like deutetrabenazine have demonstrated unique pharmacokinetic profiles leading to more consistent systemic exposure. researchgate.net
Table 1: Hypothetical Deuterated Memantine Analogs and Their Research Purpose This table is illustrative and outlines potential research avenues based on the principles of deuterium substitution.
| Analog Name | Site of Deuteration | Potential Research Question | Implication for Mechanistic Probing |
|---|---|---|---|
| Memantine-d3 | One methyl group | Does deuteration of a single methyl group significantly slow metabolism or does the other methyl group become the primary site of oxidation? | Elucidates the primary site of initial oxidative metabolism. |
| Memantine-d1 | Bridgehead C-H position | Is the adamantane (B196018) cage susceptible to oxidation at non-methyl positions? | Probes the metabolic stability of the core adamantane structure. |
| Memantine-d2 | Amino group (N-d2) | For in vitro studies in D2O. Does the amino group's hydrogen exchange rate affect receptor binding kinetics? | Investigates the role of the amine in receptor interaction and channel blocking. |
| Memantine-d9 | Both methyl groups and bridgehead positions | What is the cumulative effect of heavy deuteration on overall clearance and receptor off-rate? | Explores the upper limits of the kinetic isotope effect on pharmacokinetics and pharmacodynamics. |
Integration of Advanced Omics Technologies in Memantine-d6 HCl Research
The integration of "omics" technologies—such as proteomics, metabolomics, and genomics—offers a powerful, systems-level approach to understanding the broader biological effects of memantine. frontiersin.orgmdpi.com In such studies, this compound serves as an indispensable tool for ensuring the precise quantification of drug exposure, which is essential for correlating molecular changes with drug concentration. acanthusresearch.commusechem.com
Proteomics: This technology can be used to analyze global changes in protein expression and phosphorylation in neuronal cells or tissues following treatment with memantine. For example, researchers could investigate how memantine affects the expression of proteins involved in synaptic plasticity, neuroinflammation, or the tau protein phosphorylation cascade. mdpi.com
Metabolomics: By analyzing the full spectrum of small-molecule metabolites, researchers can obtain a snapshot of the metabolic state of a cell or organism. musechem.com When used in conjunction with memantine administration, metabolomics can identify changes in metabolic pathways related to energy production, neurotransmitter synthesis, or oxidative stress. bmj.com Stable isotope tracers are key to these studies. simsonpharma.com
Genomics and Transcriptomics: These approaches can identify genetic variants that influence a patient's response to memantine or reveal changes in gene expression patterns induced by the drug. bmj.comnih.govworldscholarsreview.org A study protocol, known as MEMORI-AD, aims to characterize the clinical, genetic, microbial, and metabolomic factors associated with responses to drugs including memantine in patients with Alzheimer's disease. bmj.comnih.gov
By combining these omics approaches, researchers can build a comprehensive picture of memantine's mechanism of action, moving from a single target (the NMDA receptor) to a network-wide perspective. frontiersin.orgmdpi.com The use of this compound in these complex experimental designs ensures that the observed biological effects can be confidently linked to a well-defined and accurately measured level of the drug.
Table 2: Application of Omics Technologies in Memantine Research
| Omics Technology | Biological Layer Analyzed | Key Research Question for Memantine | Role of this compound |
|---|---|---|---|
| Genomics | DNA | Are there genetic variants (e.g., in NMDA receptor subunits) that predict patient response to memantine? bmj.com | N/A (Used in clinical correlation) |
| Transcriptomics | RNA | How does memantine treatment alter gene expression in neuronal cells, particularly genes related to synaptic function and neuroprotection? mdpi.com | Ensures accurate drug concentration for dose-response gene expression analysis. |
| Proteomics | Proteins | What are the global changes in protein expression and post-translational modifications (e.g., phosphorylation) in the brain after memantine administration? mdpi.com | Provides precise quantification of memantine in tissue samples to correlate with proteomic changes. |
| Metabolomics | Metabolites | How does memantine affect the metabolic profile of neurons, particularly pathways related to energy and neurotransmitter metabolism? musechem.comnih.gov | Acts as a non-perturbing internal standard for accurate memantine measurement alongside metabolite quantification. |
Computational Modeling and Simulation of this compound Interactions
Computational methods, including molecular docking and long-timescale molecular dynamics (MD) simulations, are powerful tools for visualizing and understanding how drugs interact with their biological targets at an atomic level. osti.govnih.gov Studies have used these techniques to model the binding of memantine within the ion channel of the NMDA receptor. osti.govnih.govnih.gov These simulations show how memantine lodges within the channel's vestibule, physically blocking the permeation of ions and promoting the closure of the channel gate. osti.govnih.gov
While most current simulations model the non-deuterated form of memantine, future research can incorporate deuteration to investigate more subtle effects. For example, MD simulations could be refined to explore whether the increased mass of deuterium in this compound alters the vibrational dynamics of the drug within the binding pocket or its residence time. While the electronic properties remain very similar, the change in mass could have minor, yet potentially significant, effects on the kinetics of binding and unbinding.
Furthermore, computational modeling has been used to simulate the therapeutic effects of memantine in neurodegenerative disease models from an information theory perspective. nih.govresearchgate.net These models, which simulate NMDA receptor activity in pathological versus treated states, have shown that memantine therapy correlates with neuroprotective benefits. nih.govsemanticscholar.org Such in silico approaches can help generate new hypotheses that can then be tested experimentally, where this compound would again serve its role as a reliable standard for quantifying the drug in in vitro or in vivo validation experiments.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Memantine-d6 HCl purity and isotopic enrichment?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies purity and detects impurities by separating components based on retention time and mass-to-charge ratio. Use deuterated internal standards to improve accuracy .
- Nuclear Magnetic Resonance (NMR) : Confirms deuterium incorporation at specific positions (e.g., methyl groups). Compare -NMR spectra of this compound with non-deuterated Memantine to identify isotopic shifts .
- High-Performance Liquid Chromatography (HPLC) : Validates chemical stability under varying conditions (e.g., pH, temperature). Pair with UV-Vis detection to monitor degradation products .
Q. How should researchers design stability studies for this compound in aqueous solutions?
- Methodological Answer :
- Experimental Variables : Test pH (e.g., 1.0–7.4), temperature (4°C–40°C), and light exposure. Use phosphate-buffered saline (PBS) to simulate physiological conditions.
- Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours. Analyze via LC-MS to track deuterium retention and chemical degradation .
- Data Interpretation : Calculate degradation kinetics (e.g., half-life) using first-order models. Compare results with non-deuterated Memantine to assess isotopic effects on stability .
Q. What protocols ensure accurate quantification of this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates.
- Calibration Standards : Prepare deuterated analogs (e.g., Memantine-d12) as internal standards to correct for matrix effects.
- Validation Metrics : Assess precision (<15% RSD), accuracy (85–115% recovery), and limit of quantification (LOQ ≤ 1 ng/mL) .
Advanced Research Questions
Q. How do deuterium isotope effects influence the pharmacokinetic (PK) profile of this compound compared to non-deuterated Memantine?
- Methodological Answer :
- Study Design : Conduct crossover trials in animal models (e.g., rodents) with matched doses. Collect plasma samples at timed intervals.
- Key Metrics : Compare AUC (area under the curve), (half-life), and (peak concentration). Use LC-MS/MS for quantification .
- Data Analysis : Apply compartmental modeling (e.g., two-compartment model) to assess differences in absorption/distribution. Highlight reduced metabolic clearance due to deuterium’s kinetic isotope effect (KIE) .
Q. What experimental strategies resolve contradictions in reported deuterium incorporation efficiency during this compound synthesis?
- Methodological Answer :
- Replication : Repeat synthesis protocols from literature with controlled variables (e.g., reaction temperature, catalyst purity).
- Advanced Characterization : Use -NMR or isotope ratio mass spectrometry (IRMS) to quantify deuterium at specific sites. Cross-validate with X-ray crystallography if crystalline forms are available .
- Statistical Validation : Apply ANOVA to compare batch-to-batch variability. Publish negative results to clarify methodological pitfalls .
Q. How can researchers optimize in vitro assays to study this compound’s neuroprotective mechanisms?
- Methodological Answer :
- Cell Models : Use primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons. Validate NMDA receptor expression via qPCR or immunoblotting.
- Dose-Response Studies : Test concentrations from 1 nM–10 µM. Include non-deuterated Memantine as a control to isolate isotopic effects.
- Endpoint Assays : Measure calcium influx (Fluo-4 dye) or mitochondrial membrane potential (JC-1 assay). Normalize data to cell viability (MTT assay) .
Q. What statistical approaches are recommended for analyzing contradictory data in this compound’s binding affinity studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using random-effects models. Adjust for covariates (e.g., assay type, species differences).
- Sensitivity Testing : Perform outlier detection (Grubbs’ test) and subgroup analysis (e.g., membrane vs. cell-free assays).
- Machine Learning : Train models to predict binding affinity based on deuteration patterns and receptor conformations .
Data Presentation Guidelines
- Tables : Include raw data (e.g., LC-MS peak areas, NMR shifts) in appendices. Highlight processed data (e.g., degradation rates, PK parameters) in the main text .
- Figures : Use error bars (standard deviation) and statistical annotations (e.g., asterisks for p-values) in dose-response curves. Label axes with units (e.g., "Concentration (µM)") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
